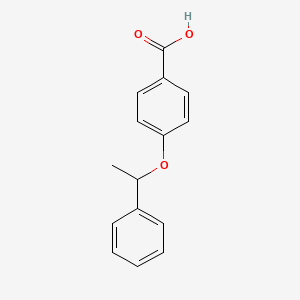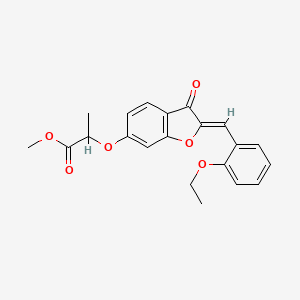
(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” appears to be a complex organic molecule. Unfortunately, there is no specific information available about this exact compound12.
Synthesis Analysis
There is no direct information available on the synthesis of this specific compound. However, related compounds have been synthesized using various methods. For instance, the synthesis of 1,2-bis(2-ethoxybenzylidene)hydrazine involves the reaction of 2-ethoxybenzaldehyde and hydrazine monohydrate in an ethanolic solution3. Another example is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach4.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, related compounds such as Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate have been analyzed1. The molecular formula of Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate is C9H16O51.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, related compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported4.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available. However, related compounds such as Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate have been studied1.Scientific Research Applications
Synthesis and Chemical Reactions
- The compound and its related chemical structures are involved in the synthesis of pyran derivatives, showcasing their utility in constructing complex heterocyclic systems (J. Mérour & F. Cossais, 1991).
- Studies have detailed the synthesis, characterization, and structural determination of compounds based on gallate, demonstrating the versatility of related structures in forming diverse molecular architectures (Zhu-Ping Xiao et al., 2007).
- Research into the catalytic production of methyl propanoate has utilized palladium complexes involving similar structural motifs, indicating the potential for catalysis applications (W. Clegg et al., 1999).
Biological Activity
- Synthesis and evaluation of compounds for their antiproliferative activity against human cancer cell lines highlight the potential biomedical applications of these molecules (B. Božić et al., 2017).
- Another study describes the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, suggesting applications in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Antioxidant and Catalytic Properties
- Schiff bases and their metal complexes, including related compounds, have been synthesized and tested for antioxidant activity, as well as for their catalytic behavior in transfer hydrogenation reactions, underscoring the chemical diversity and functional applicability of these structures (N. Turan & K. Buldurun, 2018).
Safety And Hazards
The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for this compound could involve further studies to understand its synthesis, properties, and potential applications. However, without more specific information, it’s difficult to predict the exact future directions.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a comprehensive analysis, a detailed study involving laboratory experiments and data analysis would be required.
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-17-8-6-5-7-14(17)11-19-20(22)16-10-9-15(12-18(16)27-19)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQPBHGEOBWTLI-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)
![8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720946.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)
![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720948.png)
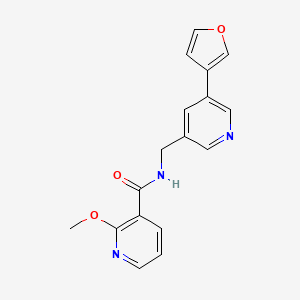
![2,4-dichloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2720952.png)
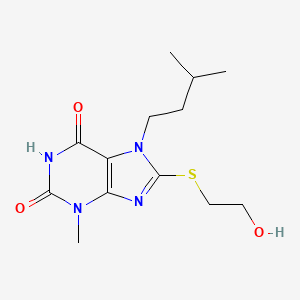
![2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2720957.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2720961.png)
![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)
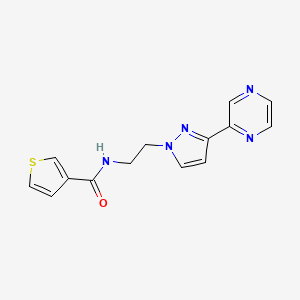
![2-Chloro-N-[(4-cyano-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2720965.png)
![(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2720966.png)
